molecular formula C12H16N2O3 B13600909 5-(Diethylamino)-2-(2-nitroethenyl)phenol CAS No. 1800608-96-1

5-(Diethylamino)-2-(2-nitroethenyl)phenol

Cat. No.: B13600909
CAS No.: 1800608-96-1
M. Wt: 236.27 g/mol
InChI Key: LPJROTVOMTXWSE-BQYQJAHWSA-N
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Description

5-(Diethylamino)-2-(2-nitroethenyl)phenol is an organic compound that features a phenol group substituted with a diethylamino group and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(2-nitroethenyl)phenol typically involves the nitration of a precursor compound followed by the introduction of the diethylamino group. One common method involves the nitration of 2-ethenylphenol to introduce the nitro group, followed by the reaction with diethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(2-nitroethenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonic acids.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated phenol derivatives.

Scientific Research Applications

5-(Diethylamino)-2-(2-nitroethenyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(2-nitroethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can form hydrogen bonds, while the diethylamino group can participate in electrostatic interactions. The nitro group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-nitrophenol
  • 2-(Diethylamino)-5-nitrophenol
  • 3-(Diethylamino)-4-nitrophenol

Uniqueness

5-(Diethylamino)-2-(2-nitroethenyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1800608-96-1

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-(diethylamino)-2-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C12H16N2O3/c1-3-13(4-2)11-6-5-10(12(15)9-11)7-8-14(16)17/h5-9,15H,3-4H2,1-2H3/b8-7+

InChI Key

LPJROTVOMTXWSE-BQYQJAHWSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/[N+](=O)[O-])O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C[N+](=O)[O-])O

Origin of Product

United States

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